![molecular formula C18H16S2Si B12829042 Bis(benzo[b]thiophen-3-yl)dimethylsilane](/img/structure/B12829042.png)
Bis(benzo[b]thiophen-3-yl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(benzo[b]thiophen-3-yl)dimethylsilane: is an organosilicon compound featuring two benzo[b]thiophene groups attached to a dimethylsilane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(benzo[b]thiophen-3-yl)dimethylsilane typically involves the reaction of benzo[b]thiophene derivatives with dimethylchlorosilane. One common method is the palladium-catalyzed coupling reaction, where 2-iodobenzo[b]thiophene reacts with dimethylchlorosilane in the presence of a palladium catalyst and a base . This reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(benzo[b]thiophen-3-yl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moieties can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzo[b]thiophene rings, leading to the formation of dihydrobenzo[b]thiophenes.
Substitution: The silicon center can undergo nucleophilic substitution reactions, where the dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene rings can yield sulfoxides or sulfones, while reduction can produce dihydrobenzo[b]thiophenes.
Applications De Recherche Scientifique
Bis(benzo[b]thiophen-3-yl)dimethylsilane has several scientific research applications:
Organic Electronics: This compound is used in the development of organic thin-film transistors (OTFTs) due to its semiconducting properties.
Materials Science: It is investigated for its potential use in creating novel materials with unique electronic and optical properties.
Chemical Sensors: The compound’s ability to interact with various analytes makes it a candidate for use in chemical sensors.
Pharmaceutical Research:
Mécanisme D'action
The mechanism of action of bis(benzo[b]thiophen-3-yl)dimethylsilane in its various applications is largely dependent on its electronic structure. In organic electronics, the compound’s ability to facilitate charge transport is crucial. The benzo[b]thiophene moieties provide a conjugated system that allows for efficient electron delocalization, while the dimethylsilane core offers structural stability and flexibility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thiophene: A simpler analog with similar electronic properties but lacking the silicon core.
Dithieno[3,2-b2’,3’-d]thiophene (DTT): Another fused thiophene system with applications in organic electronics.
Bis(benzo[b]thiophen-3-yl)ethene: A structurally related compound with photochromic properties.
Uniqueness
Bis(benzo[b]thiophen-3-yl)dimethylsilane is unique due to the presence of the dimethylsilane core, which imparts distinct chemical and physical properties. This silicon center enhances the compound’s stability and modifies its electronic characteristics, making it a valuable component in advanced materials and electronic devices.
Propriétés
Formule moléculaire |
C18H16S2Si |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
bis(1-benzothiophen-3-yl)-dimethylsilane |
InChI |
InChI=1S/C18H16S2Si/c1-21(2,17-11-19-15-9-5-3-7-13(15)17)18-12-20-16-10-6-4-8-14(16)18/h3-12H,1-2H3 |
Clé InChI |
NURRJWUOHXTEFM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CSC2=CC=CC=C21)C3=CSC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


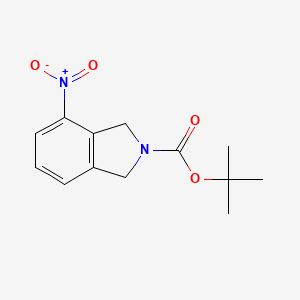
![[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine](/img/structure/B12828976.png)
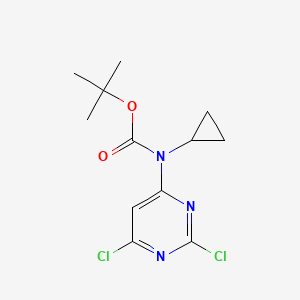
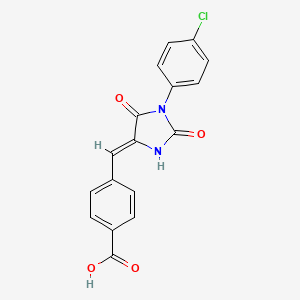

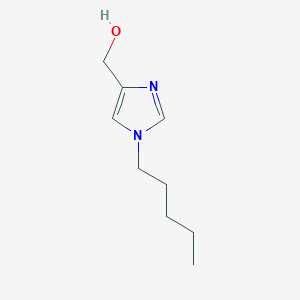

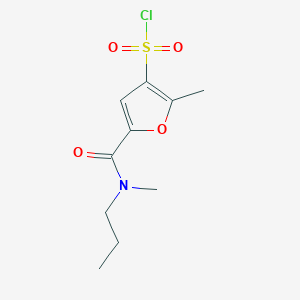
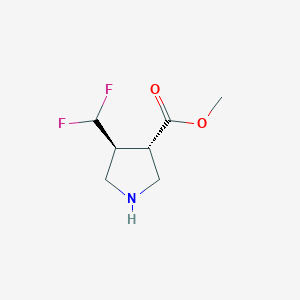
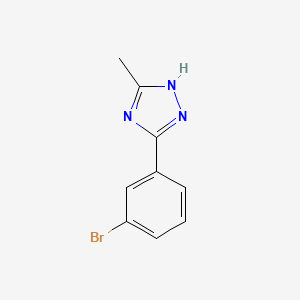

![Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12829055.png)

![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde](/img/structure/B12829063.png)
